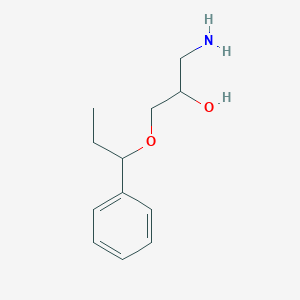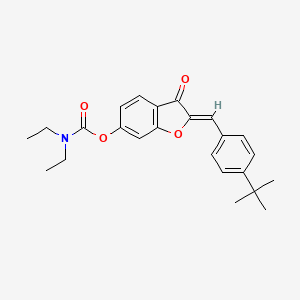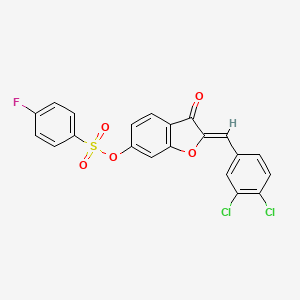
1-Amino-3-(1-phenylpropoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(1-phenylpropoxy)propan-2-ol: is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is characterized by the presence of an amino group, a phenylpropoxy group, and a hydroxyl group attached to a propane backbone. It is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-Amino-3-(1-phenylpropoxy)propan-2-ol typically begins with the reaction of phenylpropanol with an appropriate amine.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods:
Bulk Manufacturing: Industrial production involves large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications for research use.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-Amino-3-(1-phenylpropoxy)propan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: It is used as an intermediate in the synthesis of various complex organic molecules.
Catalysis: The compound can act as a catalyst in certain organic reactions.
Biology:
Enzyme Studies: It is used in studies involving enzyme-substrate interactions and enzyme kinetics.
Metabolic Pathways: The compound is used to study metabolic pathways and their regulation.
Medicine:
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds.
Pharmacological Studies: The compound is used in pharmacological studies to understand its effects on biological systems.
Industry:
Material Science: It is used in the development of new materials with specific properties.
Quality Control: The compound is used in quality control processes to ensure the consistency and purity of products.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Signal Transduction: The compound can modulate signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
1-Amino-3-(benzyloxy)propan-2-ol: Similar in structure but with a benzyloxy group instead of a phenylpropoxy group.
1-Amino-3-(methoxy)propan-2-ol: Contains a methoxy group instead of a phenylpropoxy group.
1-Amino-3-(naphthoxy)propan-2-ol: Features a naphthoxy group instead of a phenylpropoxy group.
Uniqueness:
Phenylpropoxy Group: The presence of the phenylpropoxy group imparts unique chemical and physical properties to the compound.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-amino-3-(1-phenylpropoxy)propan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-2-12(15-9-11(14)8-13)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9,13H2,1H3 |
InChI Key |
DVMKGKGMWDJEAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)OCC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{6-[(4-Methylphenyl)amino]pyrimidin-4-yl}piperidine-4-carboxylic acid](/img/structure/B12213286.png)
![N-[4-(Chloromethyl)-1,3-thiazol-2-YL]pyrimidin-2-amine](/img/structure/B12213288.png)
![N-[(2E)-3-[4-(diethylamino)-2-methylphenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B12213292.png)
![Bicyclo[3.1.0]hexan-6-amine](/img/structure/B12213294.png)
![2-[(4-Fluoro-3-methylphenyl)amino]-6-methylpyrimidin-4-ol](/img/structure/B12213302.png)
![5,5,5-Trifluoro-4-({[(4-methoxyphenyl)sulfonyl]amino}methyl)pentanoic acid](/img/structure/B12213311.png)



![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide](/img/structure/B12213326.png)

![N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12213337.png)
![2-[({6-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12213339.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12213341.png)
